Butyric-3,3-D2 acid Butyric-3,3-D2 acid
Brand Name: Vulcanchem
CAS No.: 64833-96-1
VCID: VC7928802
InChI: InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2
SMILES: CCCC(=O)O
Molecular Formula: C4H8O2
Molecular Weight: 90.12 g/mol

Butyric-3,3-D2 acid

CAS No.: 64833-96-1

Cat. No.: VC7928802

Molecular Formula: C4H8O2

Molecular Weight: 90.12 g/mol

* For research use only. Not for human or veterinary use.

Butyric-3,3-D2 acid - 64833-96-1

Specification

CAS No. 64833-96-1
Molecular Formula C4H8O2
Molecular Weight 90.12 g/mol
IUPAC Name 3,3-dideuteriobutanoic acid
Standard InChI InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2
Standard InChI Key FERIUCNNQQJTOY-CBTSVUPCSA-N
Isomeric SMILES [2H]C([2H])(C)CC(=O)O
SMILES CCCC(=O)O
Canonical SMILES CCCC(=O)O

Introduction

Chemical Structure and Identification

Molecular Architecture

Butyric-3,3-D2 acid is a short-chain fatty acid with a four-carbon backbone. The deuterium atoms are specifically located at the third carbon, resulting in the IUPAC name 3,3-dideuteriobutanoic acid. The structural formula is CH3CH(D)2COOH\text{CH}_3\text{CH}(\text{D})_2\text{COOH}, distinguishing it from its non-deuterated counterpart, butyric acid (C4H8O2\text{C}_4\text{H}_8\text{O}_2) . The substitution of hydrogen with deuterium alters the compound’s physical properties minimally but significantly impacts its behavior in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Key Structural Identifiers

PropertyValueSource
Empirical FormulaC4H6D2O2\text{C}_4\text{H}_6\text{D}_2\text{O}_2
Molecular Weight90.12 g/mol
CAS Registry Number64833-96-1
SMILES Notation[2H]C([2H])(C([2H])([2H])C(=O)O)CC

Spectroscopic Signatures

The deuterium atoms introduce distinct isotopic patterns in mass spectra. For instance, the molecular ion peak (M+\text{M}^+) appears at m/z 90, contrasting with m/z 88 for non-deuterated butyric acid . In 1H^1\text{H}-NMR, the absence of protons at the third carbon eliminates splitting patterns typically observed in the parent compound, simplifying spectral interpretation.

Synthesis and Production

Isotopic Labeling Techniques

Deuterium incorporation into butyric acid typically employs acid-catalyzed exchange reactions. By exposing butyric acid to deuterated water (D2O\text{D}_2\text{O}) under acidic conditions, protons at the α- and β-positions undergo exchange with deuterium. Alternative methods include:

  • Reductive Deuteration: Catalytic reduction of unsaturated precursors (e.g., crotonic acid) using deuterium gas (D2\text{D}_2) in the presence of palladium .

  • Enzymatic Biosynthesis: Microbial fermentation using deuterium-enriched media, though this approach yields lower isotopic purity.

Purification and Quality Control

Post-synthesis, chromatography (e.g., HPLC or GC-MS) isolates Butyric-3,3-D2 acid from unreacted starting materials and byproducts. Isotopic enrichment is verified via mass spectrometry, with commercial batches achieving ≥98% deuterium incorporation .

Physicochemical Properties

Solubility and Phase Behavior

Butyric-3,3-D2 acid exhibits solubility profiles similar to its non-deuterated form. It is miscible in polar solvents like water and ethanol but shows limited solubility in apolar solvents such as hexane . Notably, its solubility in chloroform is slightly enhanced due to deuterium’s electron-withdrawing effects .

Table 2: Physical Properties

PropertyValueSource
State at Room TemperatureLiquid
Boiling Point~163°C (estimated)
Density1.02 g/cm³
pKa4.82 (similar to butyric acid)

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 200°C, consistent with butyric acid’s thermal profile . Deuterium substitution marginally increases the activation energy for decarboxylation, as evidenced by differential scanning calorimetry (DSC).

Applications in Scientific Research

Metabolic Tracer Studies

Deuterium’s stable isotopic nature allows Butyric-3,3-D2 acid to serve as a non-radioactive tracer. In lipid metabolism research, it tracks β-oxidation pathways in mitochondria. For example, administering the compound to cell cultures and quantifying deuterated acetyl-CoA derivatives via LC-MS elucidates flux through metabolic networks .

Enzyme Kinetics and Inhibition

The compound’s interaction with histone deacetylases (HDACs) has been extensively studied. Deuterium substitution at the β-carbon alters substrate binding kinetics, providing insights into enzyme mechanism. Competitive inhibition assays reveal a 15% reduction in HDAC activity compared to non-deuterated butyrate.

NMR Spectroscopy Probes

In 2H^2\text{H}-NMR, Butyric-3,3-D2 acid acts as a probe for membrane dynamics. Incorporation into phospholipid bilayers enables real-time observation of phase transitions and lateral diffusion rates.

Analytical Methodologies

Mass Spectrometry

High-resolution mass spectrometry (HRMS) differentiates deuterated and protiated forms via exact mass measurements. For example, the [MH][\text{M}-\text{H}]^- ion of Butyric-3,3-D2 acid appears at m/z 89.048, versus m/z 87.045 for butyric acid .

Chromatographic Techniques

Gas chromatography (GC) with flame ionization detection (FID) achieves baseline separation using polar stationary phases (e.g., DB-WAX). Retention times are marginally longer for the deuterated variant due to increased molecular mass .

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